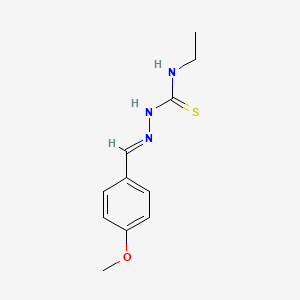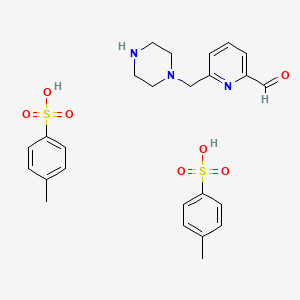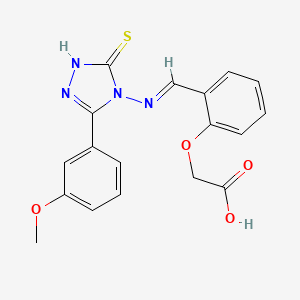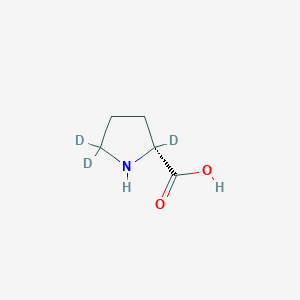
(2E)-N-ethyl-2-(4-methoxybenzylidene)hydrazinecarbimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.326 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-methoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
4-Methoxybenzaldehyde+N-ethylthiosemicarbazide→4-methoxybenzaldehyde N-ethylthiosemicarbazone
Analyse Des Réactions Chimiques
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-Methoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has indicated its potential use in developing therapeutic agents for diseases like cancer and tuberculosis.
Mécanisme D'action
The mechanism of action of 4-methoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with biological macromolecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazones such as:
4-Methoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the ethyl group.
4-Methoxybenzaldehyde phenylhydrazone: Contains a phenyl group instead of the thiosemicarbazone moiety.
4-Methoxybenzaldehyde oxime: Contains an oxime group instead of the thiosemicarbazone moiety.
The uniqueness of 4-methoxybenzaldehyde N-ethylthiosemicarbazone lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C11H15N3OS |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
1-ethyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8-9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3,(H2,12,14,16)/b13-8+ |
Clé InChI |
XBWJYTWTRKDVIO-MDWZMJQESA-N |
SMILES isomérique |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CCNC(=S)NN=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)







![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
